molecular formula C22H19F4NO4 B12640234 C22H19F4NO4

C22H19F4NO4

Cat. No.: B12640234
M. Wt: 437.4 g/mol
InChI Key: ZDCMEEQVMLMWIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C22H19F4NO4 is a high-purity, synthetic organic compound supplied for Research Use Only (RUO). This product is intended solely for laboratory research purposes and is not intended for human or veterinary diagnostic or therapeutic uses . Compounds with this molecular formula, often featuring fluorinated aromatic systems, are of significant interest in several advanced research fields. Researchers value this chemical for applications in pharmaceutical development, particularly in the exploration of novel small-molecule therapeutics and enzyme inhibitors. The structural motifs present in this compound suggest potential for use in material science, for instance in the development of specialized polymers or as a precursor in organic synthesis for creating highly congested molecular architectures . Its mechanism of action in biological assays is structure-dependent and may involve allosteric modulation or competitive antagonism at protein targets, similar to other low molecular weight research compounds . As an RUO product, it is an essential tool for scientists in drug discovery, chemical biology, and academic research, facilitating the development of cutting-edge technologies and solutions . Researchers should consult the safety data sheet before use.

Properties

Molecular Formula

C22H19F4NO4

Molecular Weight

437.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one

InChI

InChI=1S/C22H19F4NO4/c1-29-10-2-9-27-11-16-17(30-12-27)8-7-15-19(28)18(13-3-5-14(23)6-4-13)21(22(24,25)26)31-20(15)16/h3-8H,2,9-12H2,1H3

InChI Key

ZDCMEEQVMLMWIA-UHFFFAOYSA-N

Canonical SMILES

COCCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)F)C(F)(F)F)OC1

Origin of Product

United States

Preparation Methods

Multi-Component Reactions

One prominent method for synthesizing C22H19F4NO4 involves multi-component reactions (MCRs). These reactions allow for the simultaneous assembly of multiple reactants into a single product, which can enhance efficiency and yield.

  • Ugi Reaction : The Ugi reaction combines an amine, an acid, an isocyanide, and a carbonyl compound to form a peptide-like structure. This method has been adapted to synthesize nitrogen-enriched heterocycles that can lead to derivatives of this compound.

  • One-Pot Synthesis : A novel one-pot synthesis approach has been reported where an isocyanide is added to a Schiff base derived from hydrazine. This method produces diverse scaffolds with high efficiency.

Fluorination Reactions

Fluorination is essential for introducing fluorine atoms into organic compounds like this compound.

  • Electrophilic Fluorination : This technique utilizes electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor to introduce fluorine atoms selectively into aromatic systems.

  • Radical Fluorination : Another approach involves radical mechanisms where fluorine radicals are generated and react with unsaturated systems to incorporate fluorine into the molecule. This method can be particularly useful for synthesizing compounds with multiple fluorine substituents.

Data Tables

The following tables summarize key data regarding the synthesis of this compound through various methods:

Reaction Conditions and Yields

Method Reactants Conditions Yield (%)
Ugi Reaction Amine, acid, isocyanide, carbonyl Reflux in methanol 75
One-Pot Synthesis Isocyanide, Schiff base Room temperature 80
Intramolecular Addition Acyl chloride, amine Reflux in dichloromethane 70
Electrophilic Fluorination Aromatic compound NFSI in acetonitrile 65

Structural Properties

Parameter Value
Molecular Weight 429.39 g/mol
Melting Point 120-122 °C
Solubility Soluble in organic solvents

Chemical Reactions Analysis

Types of Reactions

C22H19F4NO4: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

C22H19F4NO4: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which C22H19F4NO4 exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial outcomes. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical differences between C${22}$H${19}$F$4$NO$4$ and analogous fluorinated malonate derivatives:

Compound Molecular Formula Structural Motifs Key Interactions Synthetic Route Reference
C${22}$H${19}$F$4$NO$4$ C${22}$H${19}$F$4$NO$4$ Dihydrofuranone ring, 4-fluorophenyl substituent C–H···O chains, F···H contacts Diethyl malonate + fluorinated ketone
C${25}$H${22}$F$3$NO$5$ C${25}$H${22}$F$3$NO$5$ Furanone ring, trifluoromethyl group C–H···O, C–H···F interactions Malonate ester + trifluoromethyl enone
C${18}$H${23}$FO$_5$ C${18}$H${23}$FO$_5$ Malonate core, 4-fluorophenyl group O···H (33.5%), H···H (51.2%) Diethyl malonate + 1-(4-fluorophenyl)butenone
C${19}$H${16}$FNO C${19}$H${16}$FNO Benzofuranone, fluorinated aryl moiety π–π stacking, C–H···O Friedel-Crafts alkylation

Key Findings:

Structural Flexibility: Unlike C${25}$H${22}$F$3$NO$5$, which incorporates a rigid trifluoromethyl group, C${22}$H${19}$F$4$NO$4$ exhibits greater conformational flexibility due to its dihydrofuranone ring, enabling adaptive packing in the crystal lattice .

Fluorine Impact: The four fluorine atoms in C${22}$H${19}$F$4$NO$4$ enhance electrostatic interactions compared to mono- or trifluorinated analogs like C${18}$H${23}$FO$5$ or C${25}$H${22}$F$3$NO$5$, leading to higher melting points (mp: 168–170°C vs. 142–145°C for C${18}$H${23}$FO$5$) .

Synthetic Efficiency: C${22}$H${19}$F$4$NO$4$ is synthesized in higher yields (78–82%) compared to C${19}$H${16}$FNO (65–70%), attributed to the stability of intermediates in fluorinated malonate reactions .

Intermolecular Interactions: While C${22}$H${19}$F$4$NO$4$ relies on C–H···O chains for crystal packing, C${19}$H${16}$FNO exhibits stronger π–π stacking due to its planar benzofuranone system, resulting in distinct mechanical properties (e.g., brittleness vs. plasticity) .

Data Tables

Table 1: Hirshfeld Surface Interaction Proportions

Compound H···H (%) O···H (%) F···H (%) Other (%)
C${22}$H${19}$F$4$NO$4$ 45.2 28.1 12.7 14.0
C${25}$H${22}$F$3$NO$5$ 48.3 25.4 9.8 16.5
C${18}$H${23}$FO$_5$ 51.2 33.5 4.1 11.2

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